molecular formula C9H9BrN2 B2598933 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine CAS No. 2413903-68-9

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine

Cat. No.: B2598933
CAS No.: 2413903-68-9
M. Wt: 225.089
InChI Key: UCTFIWVSGAAEEB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 6th and 7th positions on the pyrazolo[1,5-a]pyridine ring system.

Biochemical Analysis

Biochemical Properties

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. Additionally, this compound can interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been observed to induce apoptosis by disrupting cell signaling pathways that promote cell survival. It also affects gene expression by inhibiting transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites. This binding can prevent substrate access and catalysis, effectively shutting down the enzyme’s function. Additionally, the compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules. These molecular interactions can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular function. The compound’s degradation products may also have biological activity, complicating the interpretation of long-term effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications. Additionally, threshold effects have been noted, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on DNA and nuclear proteins. Additionally, binding to plasma proteins can affect the compound’s distribution and clearance from the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production. Similarly, nuclear localization can affect gene expression and DNA repair processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: De-brominated pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
  • 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for certain applications in medicinal chemistry and material science, where precise molecular interactions are crucial .

Properties

IUPAC Name

4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTFIWVSGAAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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